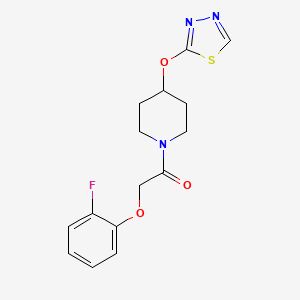

![molecular formula C7H18ClNO B2943800 2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride CAS No. 2305252-23-5](/img/structure/B2943800.png)

2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Tert-butoxy)propan-1-amine hcl” is a chemical compound with the formula C7H18ClNO . It is a hydrochloride salt of 2-(Tert-butoxy)propan-1-amine . The compound is used for research purposes .

Molecular Structure Analysis

The molecular weight of “2-(Tert-butoxy)propan-1-amine hcl” is 167.68 . The molecular formula is C7H18ClNO . The structure of the molecule can be represented by the SMILES notation: CC(CN)OC©©C.Cl .Physical and Chemical Properties Analysis

“2-(Tert-butoxy)propan-1-amine hcl” is a liquid at room temperature . It has a molecular weight of 167.68 . The compound is shipped at room temperature and should be stored at a temperature of 4°C .科学的研究の応用

Chemoselective Tert-butoxycarbonylation

2-(Tert-butoxy)propan-1-amine hcl plays a role in chemoselective tert-butoxycarbonylation reactions, a process critical for the protection of amines in the synthesis of pharmaceuticals and complex organic molecules. For instance, the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides demonstrates the chemical's utility in proceeding chemoselectively in high yield under mild conditions (Ouchi et al., 2002).

Asymmetric Synthesis of Amines

Another significant application of 2-(Tert-butoxy)propan-1-amine hcl is in the asymmetric synthesis of amines. For example, N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of a wide range of amines, demonstrating the flexibility and efficiency of using tert-butoxy derivatives in stereoselective chemical synthesis (Ellman et al., 2002).

Ligand Synthesis for Catalytic Applications

2-(Tert-butoxy)propan-1-amine hcl is also instrumental in the development of ligands for catalytic applications, illustrating its impact on enhancing reaction efficiencies and selectivities. For instance, modular amino alcohol ligands containing bulky alkyl groups, such as tert-butyl, have been synthesized and utilized in the catalytic enantioselective addition of diethylzinc to aldehydes, achieving high enantioselectivities (Jimeno et al., 2003).

Amination and Functionalization of Aromatic Compounds

Moreover, 2-(Tert-butoxy)propan-1-amine hcl finds application in the amination and functionalization of aromatic compounds, showcasing its versatility in synthesizing complex organic frameworks. An example includes the iodine-catalyzed amination of benzoxazoles, presenting a metal-free route to 2-aminobenzoxazoles under mild conditions, where the use of tert-butyl derivatives facilitates the introduction of nitrogen-containing groups into aromatic systems (Lamani & Prabhu, 2011).

Safety and Hazards

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-6(5-8)9-7(2,3)4;/h6H,5,8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPHEHCJCMNMBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2943719.png)

![4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2943721.png)

![1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2943725.png)

![(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid](/img/structure/B2943727.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2943729.png)

![1-(3-methoxyphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2943732.png)

![2-[6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl-(3-methylcyclopentyl)amino]ethanesulfonyl fluoride](/img/structure/B2943734.png)

![Methyl2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylatehydrochloride](/img/structure/B2943737.png)

![1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2943740.png)